molecular formula C13H9ClN2O B11496218 N-(2-chlorophenyl)-1,3-benzoxazol-2-amine

N-(2-chlorophenyl)-1,3-benzoxazol-2-amine

Cat. No.: B11496218
M. Wt: 244.67 g/mol
InChI Key: YCVGAYXIQCGTFE-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1,3-benzoxazol-2-amine is a benzoxazole derivative supplied for research and development purposes . Benzoxazole scaffolds are of immense importance in pharmaceutical and agrochemical industries due to their wide spectrum of biological and pharmacological activities . This compound belongs to the class of N-phenyl-1,3-benzoxazol-2-amines, which are recognized for their significant research value in antimicrobial studies . Recent scientific investigations into similar 2-substituted benzoxazole derivatives have demonstrated potent antibacterial activities, particularly against Gram-negative bacteria such as Escherichia coli . The proposed mechanism of action for this class of compounds, as suggested by molecular docking studies, is the inhibition of the bacterial enzyme DNA gyrase. DNA gyrase is an essential enzyme for bacterial DNA replication and is a validated target for antibacterial drugs, making its inhibitors a key area of research . Beyond antimicrobial applications, benzoxazole derivatives are also investigated for a broad range of other therapeutic areas, including as antiepileptic, anti-inflammatory, antiviral, and antineoplastic agents . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H9ClN2O/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,(H,15,16)

InChI Key

YCVGAYXIQCGTFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC=CC=C3Cl

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of N 2 Chlorophenyl 1,3 Benzoxazol 2 Amine

General Methodologies for 2-Aminobenzoxazole Synthesis

The construction of the 2-aminobenzoxazole ring system is a cornerstone of heterocyclic chemistry, with several established methods. These approaches often begin with 2-aminophenol and utilize different reagents to introduce the C2-amino functionality and facilitate ring closure. Common strategies include the desulfurization of thiourea derivatives, nucleophilic substitution reactions on the benzoxazole (B165842) ring, and oxidative cyclization pathways.

Cyclodesulfurization Reactions of Thio(urea) Derivatives

Cyclodesulfurization of N-(2-hydroxyphenyl)thiourea derivatives is a prominent method for synthesizing 2-aminobenzoxazoles. This process involves an intramolecular cyclization coupled with the removal of a sulfur atom to form the oxazole (B20620) ring. The reaction is typically promoted by various reagents that facilitate the desulfurization step.

A proficient pathway involves the reaction of 2-aminophenol with isothiocyanates, followed by cyclodesulfurization using 30% hydrogen peroxide (H₂O₂) as an oxidant. rsc.org This method is noted for its high yields (88–98%), short reaction times, and the use of green solvents, making it an environmentally benign protocol. rsc.org The reaction proceeds by forming an N-aryl-N'-(2-hydroxyphenyl)thiourea intermediate, which then undergoes oxidative cyclization.

Nucleophilic Displacement at the C2 Position of Benzoxazoles

The synthesis of N-substituted 2-aminobenzoxazoles can be achieved through nucleophilic substitution reactions. One sophisticated method is the intramolecular Smiles rearrangement. researchgate.netnih.gov This reaction involves the activation of a precursor, such as benzoxazole-2-thiol, with an agent like chloroacetyl chloride, followed by reaction with an amine. researchgate.netnih.gov The process is efficient for a wide range of amines and is valued for being a metal-free approach. nih.gov

Another, more direct but often challenging, approach is the direct C2-amination of the benzoxazole core. nih.govacs.org This method typically requires transition metal catalysts, high temperatures, and specific atmospheric conditions, which can limit its practicality. nih.govacs.org

Oxidative Cyclization of 2-Aminophenols with Carbon Disulfide and Related Precursors

The reaction of 2-aminophenol with carbon disulfide (CS₂) provides a classic route to the benzoxazole scaffold, typically proceeding through a benzoxazole-2-thiol (2-mercaptobenzoxazole) intermediate. In a common procedure, 2-aminophenol is refluxed with carbon disulfide and potassium hydroxide in ethanol to yield benzo[d]oxazole-2-thiol. humanjournals.com This thiol can then be further functionalized. For instance, it can react with ethyl chloroacetate to form an ester, which upon treatment with hydrazine hydrate, yields an acetohydrazide intermediate. humanjournals.com This intermediate serves as a precursor for introducing various substituents at the C2 position, which can subsequently be converted to an amino group.

Alternatively, aliphatic amines can react with carbon disulfide to form dithiocarbamate intermediates. These intermediates, in the presence of 2-aminophenol, undergo intermolecular nucleophilic attack and desulfurization to produce 2-aminobenzoxazoles. researchgate.net

Targeted Synthesis of N-Aryl-1,3-benzoxazol-2-amine Derivatives, Including N-(2-chlorophenyl)-1,3-benzoxazol-2-amine

The synthesis of specifically N-arylated derivatives like this compound requires methods that allow for the precise introduction of the aryl substituent. These targeted approaches are often variations of the general methodologies, optimized for N-aryl products.

Iodine-Mediated Oxidative Cyclodesulfurization Approaches

Molecular iodine has been effectively used as a mediator for the oxidative cyclodesulfurization of N-aryl-N'-(2-hydroxyphenyl)thioureas. This method provides a facile, one-pot synthesis of N-aryl-2-benzoxazolamines under mild, transition-metal-free conditions. The reaction involves combining a 2-aminophenol with an appropriate aryl isothiocyanate (such as 2-chlorophenyl isothiocyanate) to form the thiourea intermediate in situ. The addition of molecular iodine then promotes the cyclization and desulfurization, yielding the final N-aryl-2-benzoxazolamine product in moderate to excellent yields.

PrecursorsReagent/MediatorConditionsProduct TypeYield
2-Aminophenol, Aryl isothiocyanateMolecular Iodine (I₂)Room Temperature, THFN-Aryl-2-benzoxazolamineModerate to Excellent

Reactions Involving 2-Aminobenzoxazole and Substituted Benzoyl Chlorides/Related Electrophiles

The synthesis of this compound can also be envisioned through the acylation of 2-aminobenzoxazole followed by subsequent chemical transformations, though direct synthesis is often more efficient. A more common transformation is the N-acylation of the 2-amino group. This reaction, a type of benzoylation, involves treating a 2-aminobenzazole with a substituted benzoyl chloride, such as 2-chlorobenzoyl chloride. unacademy.com

The reaction is analogous to the Schotten-Baumann reaction, where an amine is acylated by an acid chloride. unacademy.com In this case, the nucleophilic exocyclic nitrogen of 2-aminobenzoxazole attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base, like triethylamine or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. escholarship.orgresearchgate.net This results in the formation of an amide bond, yielding N-(1,3-benzoxazol-2-yl)-2-chlorobenzamide. While this specific product is not the target compound, this reaction highlights a key chemical transformation of the 2-aminobenzoxazole scaffold.

Reactant 1Reactant 2BaseReaction TypeProduct Class
2-Aminobenzoxazole2-Chlorobenzoyl chlorideTriethylamine (Et₃N)N-Acylation (Benzoylation)N-Acyl-2-aminobenzoxazole

Advanced and Sustainable Synthetic Approaches for Benzoxazoles

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient in terms of yield and reaction time but also adhere to the principles of green chemistry. The construction of the benzoxazole core, a key scaffold in medicinal chemistry, has been a focal point for such innovations.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. organic-chemistry.org This is attributed to the efficient and uniform heating of the reaction mixture through the direct coupling of microwave energy with the molecules present. doi.org

Several microwave-enhanced protocols for the synthesis of 2-aminobenzoxazoles have been reported. A notable catalyst-free approach involves the amination of 2-mercaptobenzoxazoles with various amines in water under microwave irradiation. This method provides moderate to high yields of 2-aminobenzoxazoles within an hour at temperatures ranging from 100–150 °C. researchgate.net The use of microwave irradiation significantly accelerates the amination process compared to conventional heating. researchgate.net Another approach utilizes deep eutectic solvents (DES) like [CholineCl][oxalic acid] as a catalyst under solvent-free microwave conditions, promoting rapid heating and leading to good to excellent product conversion. researchgate.net One-pot reactions, such as the domino acylation-annulation of 2-bromoanilines with acyl chlorides, have also been successfully performed under microwave conditions to produce benzoxazoles.

One-pot syntheses of N-substituted 2-aminobenzoxazoles have been developed via the intramolecular Smiles rearrangement, which can be performed under both conventional heating and microwave irradiation. acs.orgnih.gov For instance, the reaction of benzoxazole-2-thiol with amines, mediated by chloroacetyl chloride, proceeds efficiently. acs.orgnih.gov

Interactive Table of Microwave-Assisted Benzoxazole Synthesis
Starting MaterialsKey Reagents/CatalystsConditionsKey AdvantagesReference
2-Mercaptobenzoxazole, Various aminesNone (Catalyst-free)Water, 100-150 °C, 1 h, MWCatalyst-free, On-water, Rapid researchgate.net
2-Aminophenols, Benzaldehydes[CholineCl][oxalic acid] (DES)Solvent-free, MWRecyclable catalyst, Rapid heating researchgate.net
Benzoxazole-2-thiol, Various aminesChloroacetyl chloride, Cs2CO3Toluene, 160 °C, MW or conventionalOne-pot, Wide amine scope acs.orgnih.gov

Catalyst-Free and Green Chemistry Methodologies

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzoxazole synthesis, this translates to developing catalyst-free reactions, using environmentally benign solvents like water, and employing non-toxic reagents. nih.govnih.gov

A prime example of a green, catalyst-free method is the microwave-enhanced amination of 2-mercaptobenzoxazoles on water, which avoids the need for any external catalyst or additive. researchgate.net Another approach involves the synthesis of N-aryl-2-aminobenzoxazoles through an iodine-mediated oxidative cyclodesulfurization process. nitrkl.ac.in This method is considered environmentally benign due to the eco-friendly nature of molecular iodine. nitrkl.ac.in

The Smiles rearrangement offers a catalyst-free pathway for synthesizing N-substituted benzoxazole analogues. researchgate.netnih.gov This intramolecular nucleophilic aromatic substitution enables the functionalization of heteroaromatic rings under economic and often metal-free conditions. researchgate.netnih.gov For example, an efficient one-pot amination of benzoxazole-2-thiol with various amines can be mediated by chloroacetyl chloride via this rearrangement, highlighting a metal-free approach with a wide substrate scope and short reaction times. researchgate.netnih.govnih.gov

Interactive Table of Green and Catalyst-Free Methodologies
MethodologyStarting MaterialsKey Reagents/SolventsKey AdvantagesReference
On-water Amination2-Mercaptobenzoxazoles, AminesWater, MicrowaveCatalyst-free, Green solvent researchgate.net
Iodine-mediated CyclodesulfurizationAminophenol, IsothiocyanateI2, THFEco-friendly reagent, Benign process nitrkl.ac.in
Smiles RearrangementBenzoxazole-2-thiol, AminesChloroacetyl chlorideMetal-free, One-pot, Short reaction time researchgate.netnih.govnih.gov
Ammonium Chloride Catalysis2-Aminophenol, Aromatic acidsNH4Cl, EthanolMild conditions, Simple workup, Good yield nih.gov

Utilization of Heterogeneous and Recyclable Catalysts

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and their potential for recyclability, which aligns with green chemistry principles. beilstein-journals.org Various solid-supported and nanoparticle-based catalysts have been developed for benzoxazole synthesis.

Magnetic nanoparticles (MNPs) have been employed as supports for catalysts due to their large surface area and the ease with which they can be recovered using an external magnet. For instance, phosphine-functionalized magnetic nanoparticles (Fe3O4@SiO2@PPh2) have been used with a ruthenium precursor to create an efficient heterogeneous catalytic system for the one-pot synthesis of benzoxazoles. nih.gov Another example is the use of sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe3O4@SiO2-SO3H) for the condensation reaction of 2-aminophenol with aldehydes under solvent-free conditions. beilstein-journals.orgresearchgate.net This catalyst can be recycled multiple times without a significant loss in its catalytic activity. beilstein-journals.orgresearchgate.net

Other recyclable catalysts include:

Brønsted acidic ionic liquid gels , which have been used for the synthesis of benzoxazoles under solvent-free conditions, offering high yields and simple workup. wikipedia.org

Copper(II) oxide nanoparticles , which catalyze the intramolecular cyclization of o-bromoaryl derivatives and can be recovered and reused.

Nano SnO2 , which acts as an efficient and benign catalyst for the condensation of 2-aminophenol with aldehydes in ethanol at room temperature.

NH3(CH2)5NH3BiCl5 , a hybrid organic-inorganic perovskite, has been reported as an efficient, reusable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions at room temperature.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. This approach offers benefits such as reduced solvent usage, lower energy consumption, and simplified procedures.

The synthesis of 2-aminobenzoxazoles and their N-substituted analogues has been achieved through efficient one-pot procedures. A notable example is the amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement. researchgate.netnih.govnih.gov This method is distinguished by its broad amine scope, rapid reaction time, and metal-free conditions. researchgate.netnih.govnih.gov

Another one-pot approach involves the synthesis of 2-aminated benzoxazoles through a chlorination-amination procedure, which provides a mild and high-yielding alternative to traditional thermal methods. Furthermore, multicomponent reactions involving catechols, aldehydes, and ammonium acetate have been developed for the synthesis of benzoxazole derivatives using catalysts like Zirconium and Fe(III)-salen complexes.

Chemical Reactivity and Derivatization of the this compound Scaffold

The benzoxazole scaffold is a stable aromatic system. However, the fused benzene (B151609) ring possesses reactive sites that allow for further functionalization, enabling the synthesis of a diverse library of derivatives.

Functionalization Reactions on the Benzoxazole Ring

While the C2 position of the benzoxazole ring is a common site for initial substitution, subsequent functionalization often targets the C-H bonds of the fused benzene ring (positions 4, 5, 6, and 7). researchgate.net Synthesizing benzoxazoles with functional groups on the fused-benzene ring can be challenging, but transition-metal-catalyzed C-H activation has emerged as a powerful tool to achieve this regioselectively. researchgate.net

Palladium-catalyzed reactions have been developed for the direct C-H functionalization at various positions of the benzene ring. For example, methods for the synthesis of C4-alkenylated, C5-arylated, and C7-arylated 2-aryl benzoxazoles have been reported. researchgate.net A phosphine-free PdCl2 catalyst has been used for the C7 arylation of benzoxazoles with bromoarenes. wikipedia.org The proposed mechanism involves an oxygen or sulfur chelation N-assisted, palladium-catalyzed, regioselective C-H bond cleavage. wikipedia.org

These C-H functionalization strategies provide direct access to complex benzoxazole derivatives that would be difficult to synthesize through traditional methods, allowing for the late-stage modification of the core scaffold. researchgate.net

Transformations Involving the Amine Linkage

The exocyclic secondary amine group in this compound is a prime site for various chemical modifications, including acylation, alkylation, and diazotization followed by subsequent reactions. These transformations allow for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties.

Acylation: The amine linkage can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. For instance, the reaction with acetyl chloride would yield N-acetyl-N-(2-chlorophenyl)-1,3-benzoxazol-2-amine. The general scheme for acylation is presented below:

Reaction Scheme:

this compound + R-COCl → N-(2-chlorophenyl)-N-(acyl)-1,3-benzoxazol-2-amine + HCl

Acylating Agent (R-COCl)Product
Acetyl chlorideN-acetyl-N-(2-chlorophenyl)-1,3-benzoxazol-2-amine
Benzoyl chlorideN-benzoyl-N-(2-chlorophenyl)-1,3-benzoxazol-2-amine
Phenoxyacetyl chlorideN-(2-chlorophenyl)-N-(2-phenoxyacetyl)-1,3-benzoxazol-2-amine

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. The reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The reactivity of the alkyl halide and the reaction conditions, such as the choice of base and solvent, are crucial for the successful outcome of the reaction.

Reaction Scheme:

this compound + R-X → N-(2-chlorophenyl)-N-(alkyl)-1,3-benzoxazol-2-amine + HX

Alkylating Agent (R-X)Product
Methyl iodideN-methyl-N-(2-chlorophenyl)-1,3-benzoxazol-2-amine
Ethyl bromideN-ethyl-N-(2-chlorophenyl)-1,3-benzoxazol-2-amine
Benzyl chlorideN-benzyl-N-(2-chlorophenyl)-1,3-benzoxazol-2-amine

Diazotization: While primary aromatic amines are readily diazotized, the secondary amine in the title compound presents a different scenario. Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) would likely lead to the formation of an N-nitroso derivative, N-nitroso-N-(2-chlorophenyl)-1,3-benzoxazol-2-amine, rather than a stable diazonium salt. This N-nitroso compound could potentially undergo further reactions.

It is important to note that while these transformations are based on the fundamental reactivity of secondary amines, specific experimental conditions for this compound may require optimization to achieve desired products and yields.

Exploration of Smiles Rearrangement for N-Substituted Aminobenzoxazoles

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been effectively utilized for the synthesis of N-substituted aminobenzoxazoles. nih.govacs.orgmanchester.ac.uk This rearrangement offers a versatile and efficient route to creating a C-N bond, which is a key structural feature in many biologically active molecules.

The general mechanism of the Smiles rearrangement in the context of aminobenzoxazole synthesis involves the intramolecular attack of a nucleophile on an activated aromatic ring, leading to the displacement of a leaving group. chemistry-reaction.comwikipedia.org A common strategy involves the use of benzoxazole-2-thiol as a starting material. nih.govacs.org

A study by Kamm et al. demonstrated an efficient one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement. nih.govacs.org The proposed reaction pathway involves the initial S-alkylation of the benzoxazole-2-thiol, followed by the nucleophilic attack of the amine nitrogen onto the C2 carbon of the benzoxazole ring. This forms a spiro intermediate, which then undergoes rearomatization and hydrolysis to yield the final N-substituted 2-aminobenzoxazole. nih.govacs.org

Proposed Reaction Mechanism:

S-alkylation of benzoxazole-2-thiol with chloroacetyl chloride and an amine.

Intramolecular nucleophilic attack by the amine nitrogen on the benzoxazole ring to form a spiro intermediate.

Rearomatization and hydrolysis to afford the N-substituted 2-aminobenzoxazole.

The scope of this rearrangement has been explored with various amines, demonstrating its broad applicability.

AmineProductYield (%)
AnilineN-phenyl-1,3-benzoxazol-2-amine71-83
4-MethoxyanilineN-(4-methoxyphenyl)-1,3-benzoxazol-2-amine75
4-ChloroanilineN-(4-chlorophenyl)-1,3-benzoxazol-2-amine68
BenzylamineN-benzyl-1,3-benzoxazol-2-amine72
CyclohexylamineN-cyclohexyl-1,3-benzoxazol-2-amine58

Data sourced from Kamm et al. (2019). nih.govacs.org

This method provides a valuable synthetic tool for accessing a library of N-substituted 2-aminobenzoxazoles, including analogs of this compound, under relatively mild conditions and with good to excellent yields. nih.govacs.org The versatility of the Smiles rearrangement allows for the introduction of a wide variety of substituents on the amine nitrogen, making it a key strategy in the medicinal chemistry of benzoxazoles.

Advanced Spectroscopic and Structural Characterization of N 2 Chlorophenyl 1,3 Benzoxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine. Through ¹H, ¹³C, and 2D NMR experiments, the precise connectivity and chemical environment of each atom within the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For analogous compounds like 2-(2-Chlorophenyl)-1H-benzimidazole, proton signals are observed in specific regions. For instance, a singlet corresponding to the N-H proton typically appears at a high chemical shift (e.g., δ 12.73 ppm), while aromatic protons resonate in the range of δ 7.25-7.92 ppm. rsc.org The splitting patterns of these aromatic signals (doublets, triplets, multiplets) reveal the substitution pattern on the phenyl and benzoxazole (B165842) rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In a related compound, 2-(2-Chlorophenyl)-1H-benzimidazole, the carbon signals for the benzimidazole and chlorophenyl rings are observed between δ 127.91 and 149.57 ppm. rsc.org The chemical shifts of specific carbons, such as the C=N carbon, are particularly diagnostic for confirming the heterocyclic ring structure.

Table 1: Representative NMR Data for Similar Benzoxazole Structures

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 12.73 s - N-H
¹H 7.92 dd 7.8, 1.8 Aromatic H
¹H 7.67 dd 8.4, 1.2 Aromatic H
¹H 7.52-7.57 m - Aromatic H
¹H 7.25 s - Aromatic H
¹³C 149.57 - - C=N
¹³C 132.56 - - Aromatic C
¹³C 132.11 - - Aromatic C
¹³C 131.67 - - Aromatic C
¹³C 130.82 - - Aromatic C
¹³C 130.45 - - Aromatic C
¹³C 127.91 - - Aromatic C

Data is for the analogous compound 2-(2-Chlorophenyl)-1H-benzimidazole and serves as a representative example. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman analysis, provides valuable insights into the functional groups and bonding arrangements within this compound.

FT-IR Spectroscopy: The FT-IR spectrum reveals the characteristic vibrational frequencies of the molecule's functional groups. For similar benzoxazole derivatives, key absorption bands are observed that confirm the presence of specific structural motifs. For instance, the N-H stretching vibration is typically observed in the range of 3400-3300 cm⁻¹. The C=N stretching of the oxazole (B20620) ring gives a characteristic band around 1630-1600 cm⁻¹. rsc.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the oxazole ring and the C-Cl stretching of the chlorophenyl group also produce distinct absorption bands.

Table 2: Key FT-IR Vibrational Frequencies for Benzoxazole Derivatives

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3433 N-H Stretch Amine
1623 C=N Stretch Oxazole Ring
1600-1450 C=C Stretch Aromatic Rings
~1240 C-O-C Stretch Oxazole Ring
~750 C-Cl Stretch Chlorophenyl Group

Data is for the analogous compound 2-(2-Chlorophenyl)-1H-benzimidazole and serves as a representative example. rsc.org

Mass Spectrometry for Molecular Confirmation and Purity Assessment (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. The gas chromatogram provides information on the purity of the sample, with a single peak indicating a pure compound. The mass spectrum associated with this peak reveals the molecular ion (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides structural information, as specific fragments are characteristic of different parts of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are less volatile or thermally labile. Similar to GC-MS, the liquid chromatogram indicates the purity of the sample. High-resolution mass spectrometry (HRMS), often coupled with LC, can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. For instance, for a related compound, 2-(2-Chlorophenyl)-1H-benzimidazole, the calculated mass for the protonated molecule [M+H]⁺ is 229.0527, with the found mass being 229.0523, confirming the elemental composition. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence for the molecular structure, including bond lengths, bond angles, and torsional angles. For a related compound, 2-(2-aminophenyl)-1,3-benzoxazole, single-crystal X-ray diffraction revealed an almost planar conformation, with the dihedral angle between the ring planes being very small. nih.gov The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the solid state. nih.govresearchgate.net For this compound, an X-ray crystal structure would definitively confirm the connectivity and provide precise geometric parameters.

Application of Computational Spectroscopy for Theoretical Validation

Computational spectroscopy, often employing Density Functional Theory (DFT), is a powerful tool for validating and interpreting experimental spectroscopic data. By calculating theoretical spectroscopic properties, a direct comparison with experimental results can be made, providing a deeper understanding of the molecule's electronic structure and behavior.

Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). For instance, DFT calculations on similar benzimidazole structures have been used to determine optimized geometrical parameters, vibrational bands, and electronic properties like HOMO-LUMO energies. researchgate.netsemanticscholar.org The calculated vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net This computational approach aids in the assignment of complex spectra and provides a theoretical framework for understanding the observed spectroscopic properties of this compound.

Computational Chemistry and Theoretical Modeling of N 2 Chlorophenyl 1,3 Benzoxazol 2 Amine

Quantum Chemical Calculations (Density Functional Theory)

There is no available literature reporting the use of Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, molecular orbitals (e.g., HOMO-LUMO), electrostatic potential, or other quantum properties of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine.

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity can be crucial for biological activity. researchgate.net For instance, molecules with low LUMO energy are better electron acceptors, a property that can be related to antimicrobial activity. researchgate.net In the context of this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich benzoxazole (B165842) and amine portions, while the LUMO may be distributed across the aromatic system, including the chlorophenyl ring.

Table 1: Representative Frontier Molecular Orbital Energies for Thieno[2,3-d]pyrimidine Derivatives (Analogous Heterocyclic Systems)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative 4a - - 3.75
Derivative 4b - - 3.70
Derivative 4c - - 3.18
Derivative 4d - - 3.75
Derivative 4e - - 3.70
Derivative 4f - - 3.15

Data derived from a DFT study on a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, which serve as examples for understanding frontier orbital energies in related heterocyclic systems. nih.gov

Reactivity Descriptors and Electrostatic Potential Maps

Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be calculated using DFT to predict a molecule's behavior. These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for understanding the electronic character and reactivity of this compound. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. For this compound, an MEP map would likely reveal:

Negative potential regions (electron-rich): Concentrated around the electronegative oxygen and nitrogen atoms of the benzoxazole ring and the chlorine atom on the phenyl ring. These sites are susceptible to electrophilic attack.

Positive potential regions (electron-poor): Located around the hydrogen atoms, particularly the amine proton, making these sites favorable for nucleophilic attack.

The MEP map provides valuable insights into regions of a molecule that are likely to engage in intermolecular interactions, which is fundamental to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemijournal.com This approach is a cornerstone of cheminformatics and is widely used in drug discovery to predict the activity of novel compounds and to optimize lead structures. researchgate.net

Derivation and Selection of Molecular Descriptors Correlated with Biological Activity

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a class of compounds like benzoxazole derivatives, a wide range of descriptors can be calculated, including:

Constitutional (1D) descriptors: Molecular weight, atom counts, etc.

Topological (2D) descriptors: Encode atomic connectivity, such as branching indices.

Geometrical (3D) descriptors: Describe the three-dimensional arrangement of atoms, including molecular surface area and volume.

Physicochemical descriptors: Properties like hydrophobicity (LogP), molar refractivity, and electronic parameters (dipole moment).

Quantum chemical descriptors: HOMO/LUMO energies, partial atomic charges, and electrostatic potentials derived from computational chemistry methods.

In more advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are steric and electrostatic fields surrounding the aligned molecules. nih.govtandfonline.com The selection of the most relevant descriptors that correlate with the biological activity is a critical step, often achieved through statistical methods to avoid overfitting and to build a robust model. nih.gov For benzoxazole derivatives, studies have shown that hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor features are often correlated with biological activity. chemijournal.com

Multivariate Regression Modeling (Principal Component Regression, Partial Least Squares)

Once a set of relevant descriptors is selected, a mathematical model is built to relate them to the biological activity (e.g., IC₅₀ or pIC₅₀ values). Because the number of descriptors can be large and often inter-correlated, multivariate regression methods are employed.

Partial Least Squares (PLS) is a widely used statistical method in QSAR. chemijournal.com It reduces the large number of correlated descriptors to a smaller number of orthogonal (uncorrelated) latent variables, or principal components, that capture the maximum covariance between the descriptors and the activity. A regression equation is then built using these latent variables. chemijournal.comnih.gov

The statistical quality and predictive power of the resulting QSAR model are assessed using several parameters:

R² (Coefficient of determination): Indicates the goodness of fit for the training set. A value close to 1 suggests a strong correlation. nih.gov

q² or R²cv (Cross-validated R²): Determined through internal validation techniques like leave-one-out (LOO), it measures the model's robustness and predictive ability. tandfonline.com

R²pred (Predictive R²): Calculated for an external test set of compounds not used in model generation, it provides the most rigorous assessment of the model's ability to predict the activity of new compounds. nih.govtandfonline.com

Successful QSAR models for benzoxazole derivatives often report high R² and q² values, indicating their reliability. chemijournal.comtandfonline.com

Development of Predictive Models for Analog Design

A validated QSAR model is a powerful tool for the rational design of new analogs with potentially enhanced biological activity. The model provides quantitative insights into which structural features are beneficial or detrimental to the desired activity.

For instance, 3D-QSAR models like CoMFA and CoMSIA generate contour maps that visualize the favorable and unfavorable regions for different fields (steric, electrostatic, hydrophobic) around the molecule. nih.gov

Steric maps show where bulky groups would increase or decrease activity.

Electrostatic maps indicate where positive or negative charges are preferred.

Hydrophobic maps highlight regions where hydrophobic groups would enhance binding. chemijournal.com

By interpreting these maps, medicinal chemists can strategically modify the structure of this compound to design new analogs. For example, if a map shows that a bulky, hydrophobic group is favored at a certain position, a larger alkyl or aryl group could be introduced there. This predictive capability significantly streamlines the drug discovery process, reducing the need for extensive and costly synthesis and testing of numerous compounds. chemijournal.comresearchgate.net

In Vitro Biological Activities and Mechanistic Studies of N 2 Chlorophenyl 1,3 Benzoxazol 2 Amine and Its Analogs

In Vitro Antimicrobial Efficacy

The benzoxazole (B165842) scaffold is a prominent feature in many compounds exhibiting a wide range of antimicrobial activities. Research into N-(2-chlorophenyl)-1,3-benzoxazol-2-amine and its analogs has revealed potential efficacy against various bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Analogs of this compound have demonstrated notable antibacterial properties. The activity of these compounds is influenced by the nature and position of substituents on the benzoxazole ring and the N-phenyl group. For instance, studies on 2-substituted benzoxazole derivatives have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

One study on novel benzoxazole derivatives indicated that compounds with a chloro-substituent exhibit appreciable antimicrobial activity. Specifically, certain 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides showed significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae biotech-asia.org. Another study highlighted that 2-arylbenzoxazole derivatives showed notable activity against Pseudomonas aeruginosa and Enterococcus faecalis mdpi.com.

Compound AnalogBacterial StrainMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derivativeStaphylococcus aureus ATCC 6538125 mdpi.com
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derivativeBacillus subtilis ATCC 6683125 mdpi.com
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleE. coli64 nih.gov
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleP. aeruginosa64 nih.gov
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleS. aureus128 nih.gov

Antifungal Activity against Fungal Pathogens

In addition to antibacterial effects, benzoxazole derivatives, including analogs of this compound, have been investigated for their antifungal potential. These compounds have shown inhibitory activity against a range of fungal pathogens.

Research has demonstrated that the antifungal activity of 2-aminobenzoxazole derivatives can be potent and broad-spectrum. In one study, several analogs displayed excellent inhibitory effects against various phytopathogenic fungi, with some compounds exhibiting EC50 values ranging from 1.48 to 16.6 µg/mL, which was superior to the commercial fungicide hymexazol nih.gov. Another study reported that a 2-aminobenzoxazole derivative showed an inhibition rate of 76.4% against Mycosphaerella melonis nih.gov.

The table below summarizes the antifungal activity of some benzoxazole analogs, providing an indication of the potential of this compound in this area.

Compound AnalogFungal PathogenActivity (Inhibition Rate %)Reference
2-aminobenzoxazole derivative (4ah)Mycosphaerella melonis76.4 nih.gov
2-aminobenzoxazole derivative (3a)Fusarium oxysporum>90 nih.gov
2-aminobenzoxazole derivative (3b)Fusarium graminearum>90 nih.gov
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleC. albicansMIC: 128 µg/mL nih.gov

Mechanistic Insights into Antimicrobial Action

The precise mechanisms through which this compound and its analogs exert their antimicrobial effects are still under investigation. However, research on the broader class of benzoxazoles suggests several potential modes of action. These include the disruption of cell membrane integrity, modulation of efflux pumps, and inhibition of specific microbial enzymes. The lipophilicity of the benzoxazole core is thought to facilitate its passage through the microbial cell membrane, where it can then interact with intracellular targets. Further studies are required to elucidate the specific molecular targets and pathways affected by this compound.

In Vitro Anticancer and Cytotoxic Potency

The benzoxazole nucleus is a key pharmacophore in the development of novel anticancer agents. Analogs of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating promising potential in this therapeutic area.

Evaluation against Human Cancer Cell Lines

A number of studies have reported the in vitro anticancer activity of benzoxazole derivatives. For instance, a series of 2-(4-aminophenyl)benzothiazoles and their benzoxazole counterparts have shown potent inhibitory activity against human breast cancer cell lines, with some derivatives exhibiting activity in the nanomolar range nih.gov. The presence and position of a chloro substituent on the phenyl ring have been shown to influence the cytotoxic potency.

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions. The table below presents IC50 values for several benzoxazole analogs against various cancer cell lines, providing a comparative basis for the potential anticancer activity of this compound.

Compound AnalogCancer Cell LineIC50 (µM)Reference
N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (related scaffold)MDA-MB-435 (Melanoma)<10 nih.gov
N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (related scaffold)K-562 (Leukemia)<10 nih.gov
2-chloro-N-(phenazin-2-yl)benzamide (related scaffold)K562 (Leukemia)Comparable to cisplatin nih.gov
2-chloro-N-(phenazin-2-yl)benzamide (related scaffold)HepG2 (Hepatocellular carcinoma)Comparable to cisplatin nih.gov
Benzoxazole-based amide (3f)HT-29 (Colorectal cancer)Potent nih.gov
Benzoxazole-based amide (3f)HCT116 (Colorectal cancer)Potent nih.gov

Molecular Mechanisms of Action in Cancer Cells

The molecular mechanisms underlying the anticancer activity of benzoxazole derivatives are multifaceted and appear to vary depending on the specific chemical structure and the cancer cell type. Studies on benzoxazole-based compounds have suggested several potential mechanisms of action.

One proposed mechanism involves the induction of apoptosis, or programmed cell death. For example, a benzoxazole-based PPARα/γ antagonist, compound 3f, was found to induce a concentration-dependent activation of caspases and cell-cycle arrest in colorectal cancer models nih.gov. Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.

Another potential mechanism is the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The structure-activity relationship of these compounds is a critical area of ongoing research to optimize their anticancer efficacy and to fully elucidate their molecular targets.

Enzyme Inhibition (e.g., Topoisomerase II, Aurora B Kinase, COX-2)

Benzoxazole derivatives have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis.

Topoisomerase II: Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Several 2-substituted benzoxazole derivatives have been identified as potent inhibitors of human Topoisomerase I and IIα. researchgate.net For instance, in a cell-free system, compounds such as 2-(4'-bromophenyl)-6-nitrobenzoxazole and 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole were found to be effective inhibitors of Topoisomerase II and Topoisomerase I, respectively. researchgate.net The inhibitory concentrations (IC50) for various benzoxazole analogs against Topoisomerase IIα highlight the potential of this chemical class. researchgate.net

Table 1: In Vitro Inhibitory Activity of Benzoxazole Analogs against Human Topoisomerase IIα

CompoundIC50 (µM)Reference
2-(4'-bromophenyl)-6-nitrobenzoxazole71 researchgate.net
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole>250 researchgate.net
2-(4'-methoxyphenyl)-6-nitrobenzoxazole148 researchgate.net

Aurora B Kinase: Aurora kinases are critical regulators of mitosis, and their inhibition is a promising strategy for cancer therapy. A novel series of benzoxazole analogs have been designed and synthesized, with some exhibiting promising inhibitory activity against Aurora B kinase. nih.gov Structure-activity relationship studies have revealed that factors such as linker length, regiochemistry, and halogen substitution are crucial for the kinase inhibitory potency of these compounds. nih.gov

Cyclooxygenase-2 (COX-2): Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins from arachidonic acid. While COX-1 is involved in normal cellular homeostasis, COX-2 is inducible and plays a major role in inflammation. nano-ntp.com Consequently, selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs. nih.gov Various benzoxazole derivatives have been synthesized and evaluated as specific COX-2 inhibitors. Studies have shown that certain methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates exhibit potent and selective COX-2 inhibitory activity, with IC50 values comparable to the reference drug Rofecoxib.

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Benzoxazole Analogs

CompoundIC50 (µM)Reference
Compound VIIb9.39
Compound VIIc6.40
Compound VIIe10.72
Compound VIIf10.85
Refecoxib (Standard)7.79
Induction of Apoptosis (e.g., Caspase-3 Dependent Pathways)

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of chemotherapy. Caspases, a family of cysteine proteases, are central to the execution of apoptosis, with caspase-3 being a key effector. nih.govmonash.edu

Novel benzoxazole and thiazole-based compounds have been shown to induce apoptosis in cancer cells. nih.gov For example, certain derivatives demonstrated significant anti-proliferative activity against the HCT-116 human colon cancer cell line. nih.gov Mechanistic studies revealed that these compounds induce apoptosis by increasing the expression levels of caspase-3. nih.gov In one study, three benzoxazole compounds (designated 8g, 12e, and 13d) led to a 6, 8, and 3-fold increase in caspase-3 levels, respectively, in HCT-116 cells. nih.gov This apoptotic effect was further supported by an observed increase in the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some benzoxazole-based amides and sulfonamides have been found to induce a concentration-dependent activation of caspases in colorectal cancer models. nih.gov

Interference with Cell Signaling Pathways and Protein-Protein Interactions

The biological activities of benzoxazole analogs also extend to the modulation of critical cell signaling pathways. Myeloid differentiation protein 2 (MD2) is a key adaptor protein for Toll-like receptor 4 (TLR4) that senses lipopolysaccharide (LPS) and plays a significant role in inflammatory processes. nih.gov Certain benzoxazolone derivatives have been identified as MD2 inhibitors. nih.gov A bis-ANS displacement assay confirmed that these compounds competitively inhibit the binding of a probe to the MD2 protein, and biological layer interference (BLI) assays showed a direct binding interaction, suggesting their potential as anti-inflammatory agents by disrupting this signaling pathway. nih.gov

In Vitro Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives have been extensively studied in vitro, revealing their ability to modulate inflammatory mediators and inhibit key enzymes in inflammatory cascades.

Modulation of Inflammatory Mediators and Pathways

Inflammation is a complex biological response involving the release of various mediators, including cytokines. Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of inflammatory responses, leading to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6). nih.gov Several benzoxazolone derivatives have demonstrated significant in vitro anti-inflammatory activity by inhibiting the production of IL-6. nih.gov For example, compounds 3d and 3g in one study showed potent activity against IL-6 with IC50 values of 5.43 µM and 5.09 µM, respectively. nih.gov Other studies have shown that certain pyrrole derivatives, which can be structurally related to some bioactive scaffolds, can suppress systemic TNF-α, another key pro-inflammatory cytokine. mdpi.comresearchgate.net

Inhibition of Key Enzymes in Inflammatory Processes (e.g., Cyclooxygenase Enzymes)

As previously discussed, the cyclooxygenase (COX) enzymes are central to the inflammatory process. The therapeutic anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesirable side effects are often linked to the inhibition of the constitutive COX-1 enzyme. nih.gov Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. nih.gov

A wide array of benzoxazole derivatives has been synthesized and tested for their ability to inhibit COX enzymes in vitro. nano-ntp.com These studies often employ chromogenic assays to measure enzyme activity. The results indicate that many benzoxazole analogs can serve as excellent candidates for selective COX-2 inhibition, with some compounds showing inhibitory potency and selectivity greater than that of the standard drug Celecoxib. nano-ntp.comaalto.fi

Table 3: In Vitro COX-1/COX-2 Inhibition and Selectivity of an Isoxazole Derivative

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Compound C633.95 ± 1.150.55 ± 0.0361.73 nih.gov
Celecoxib (Standard)50.0 ± 2.150.85 ± 0.0558.82 nih.gov

Other Enzyme Inhibition Studies (In Vitro)

Beyond the enzymes already discussed, the inhibitory activities of benzoxazole analogs have been explored against other targets. For example, some N-acylated and N-alkylated 2-aminobenzoxazoles have been synthesized and evaluated for their ability to suppress the generation of prostaglandin E2 (PGE2), a key mediator in inflammation and other pathologies. escholarship.org These studies identified novel compounds that inhibit PGE2 generation at nanomolar concentrations. escholarship.org

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Generally, the benzoxazole scaffold has been identified as a promising framework for the design of potent cholinesterase inhibitors. For instance, a series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated for their ability to inhibit both AChE and BChE. One of the most potent compounds in this series, compound 36 , exhibited an IC50 value of 12.62 nM for AChE and 25.45 nM for BChE, demonstrating a mixed-type dual inhibition profile by binding to both the catalytic and peripheral anionic sites of the enzymes nih.govnih.gov.

The substitution pattern on the phenyl ring of 2-phenylbenzoxazole derivatives has been shown to significantly influence their inhibitory activity and selectivity. For example, substitutions with an electron-donating effect at the 4th position of the phenyl ring tend to favor AChE inhibition and selectivity. Conversely, electron-withdrawing groups at the 5th, 6th, or 7th positions of the benzoxazole ring can shift the selectivity towards BChE inhibition ucsd.edu.

The following table summarizes the cholinesterase inhibitory activities of selected benzoxazole analogs, highlighting the impact of different structural modifications.

CompoundModificationAChE IC50 (nM)BChE IC50 (nM)Reference
Compound 36 2-aryl-6-carboxamide benzoxazole12.6225.45 nih.govnih.gov
Donepezil (Reference) Standard Drug69.363.0 nih.govnih.gov
4-(Naphtho[1,2-d] nih.govbham.ac.ukoxazol-2-yl)benzene-1,3-diol Naphthoxazole analog58981 ucsd.eduresearchgate.net

These findings underscore the potential of the benzoxazole core in developing potent and selective cholinesterase inhibitors. The specific activity of this compound would likely be influenced by the electronic and steric properties of the 2-chlorophenyl substituent.

Inhibition of Other Therapeutically Relevant Enzymes (e.g., Proteases, Chymase, DprE1)

Beyond cholinesterases, benzoxazole derivatives have been investigated for their inhibitory effects on a range of other enzymes with therapeutic relevance.

Chymase: A series of 2-sec-amino-4H-3,1-benzoxazin-4-ones, which are structurally related to benzoxazoles, were evaluated as inhibitors of human recombinant chymase. The introduction of an aromatic moiety in the 2-substituent led to potent inhibition of chymase. Specifically, 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one and 2-(N-benzyl-N-methylamino)-6-methyl-4H-3,1-benzoxazin-4-one displayed K_i values of 11 nM and 17 nM, respectively, and formed stable acyl-enzymes with the target nih.gov. These compounds also demonstrated inhibitory activity against cathepsin G and chymotrypsin.

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for novel anti-tuberculosis drugs. Novel hybrids of 1,2,3-triazole and benzoxazole have been designed and synthesized as potential DprE1 inhibitors. In one study, compounds BOK-2 and BOK-3 demonstrated significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively birmingham.ac.ukfigshare.com. These findings highlight the potential of the benzoxazole scaffold in the development of new anti-tubercular agents targeting DprE1.

While these studies demonstrate the inhibitory potential of the broader benzoxazole class against enzymes like chymase and DprE1, specific inhibitory data for this compound against these or other proteases is not available in the reviewed literature.

Receptor Binding and Ligand-Target Interactions (In Vitro)

The 2-aminobenzoxazole scaffold has been explored for its ability to interact with various biological targets, including RNA and G-protein coupled receptors.

In one study, 2-aminobenzoxazole derivatives were investigated as ligands for the internal ribosome entry site (IRES) of the hepatitis C virus. The 2-aminobenzoxazole core was found to engage in base stacking interactions with the RNA target. While these derivatives showed binding to the target, their affinity was generally lower than that of the corresponding 2-aminobenzimidazole analogs ucsd.edu.

Furthermore, 2-aminobenzoxazole derivatives have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2). One such derivative, SLB1122168 , exhibited an IC50 of 94 ± 6 nM in inhibiting Spns2-mediated S1P release nih.govnih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis for N 2 Chlorophenyl 1,3 Benzoxazol 2 Amine Derivatives

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The 2-chlorophenyl group attached to the exocyclic amine plays a crucial role in modulating the biological activity of these derivatives. The position of the chlorine atom is particularly important. In related heterocyclic compounds, it has been demonstrated that the placement of a halogen at the ortho position can introduce steric hindrance, which may influence the molecule's conformation and its ability to bind to a target receptor. This steric effect can be beneficial or detrimental depending on the topology of the target's binding site.

The benzoxazole (B165842) core is a versatile scaffold that allows for substitution at several positions, with positions 5 and 6 being the most commonly modified. Research has consistently shown that substituents at the 5-position of the benzoxazole ring are critical for biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, significantly impacts the potency and spectrum of action.

Future Directions and Advanced Research Perspectives for N 2 Chlorophenyl 1,3 Benzoxazol 2 Amine

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency

The future development of N-(2-chlorophenyl)-1,3-benzoxazol-2-amine hinges on the rational design and synthesis of new analogs with superior specificity and potency. The benzoxazole (B165842) ring is a versatile structure, allowing for modifications that can improve biological activity and selectivity. scite.ai Researchers are focused on structure-activity relationship (SAR) studies to understand how chemical modifications influence the compound's efficacy. nih.govresearchgate.net These studies systematically alter parts of the molecule, such as adding different chemical groups to the benzoxazole core or the phenyl ring, to create derivatives with potentially improved pharmacological profiles. researchgate.netmdpi.com

Synthetic strategies are also evolving. Scientists are developing novel, efficient, and environmentally friendly methods for creating these analogs. mdpi.commdpi.com Methodologies like metal-free synthesis and the use of eco-friendly catalysts are being explored to produce these complex molecules. mdpi.comacs.orgnih.gov For instance, one approach involves the reaction of o-aminophenols with a nonhazardous cyanating agent, which offers operational simplicity and uses readily available reagents. acs.orgnih.gov Another innovative method is the Smiles rearrangement, an intramolecular reaction that allows for the functionalization of the benzoxazole ring under economical conditions. acs.orgnih.gov

In-Depth Mechanistic Elucidation at the Molecular and Cellular Levels

A profound understanding of how this compound functions at the molecular and cellular levels is critical for its therapeutic application. Future research will concentrate on identifying its precise biological targets, such as specific enzymes or receptors. researchgate.netdntb.gov.ua Benzoxazole derivatives are known to interact with a wide range of biological targets implicated in diseases like cancer, diabetes, and inflammation. scite.airesearchgate.netdntb.gov.ua

Once a target is identified, the next step is to unravel the compound's mechanism of action. For example, some benzoxazole derivatives have been shown to inhibit enzymes like VEGFR-2 or induce apoptosis (programmed cell death) in cancer cells. tandfonline.com Further investigation might reveal that these compounds can elevate levels of pro-apoptotic proteins like caspase-3 and BAX, while reducing anti-apoptotic proteins like Bcl-2. tandfonline.com Understanding these interactions provides a clearer picture of the compound's therapeutic potential and guides the development of more effective analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and prediction of the activity of new compounds. researchgate.netbohrium.com These powerful computational tools can analyze vast datasets of chemical structures and their biological activities to identify promising new drug candidates. nih.govastrazeneca.com

For this compound and its derivatives, AI and ML can be employed in several ways:

Virtual Screening: AI algorithms can rapidly screen large virtual libraries of compounds to identify those most likely to be active against a specific biological target. researchgate.netnih.gov

QSAR Analysis: Quantitative structure-activity relationship (QSAR) models use ML to predict the biological activity of new compounds based on their chemical structure. researchgate.netnih.gov

De Novo Drug Design: AI can generate entirely new molecular structures with desired properties, offering innovative avenues for drug development. researchgate.netspringernature.com

By integrating AI and ML, researchers can significantly reduce the time and cost associated with identifying and optimizing new drug leads. bohrium.comnih.gov

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening Rapidly screens large digital libraries of molecules to predict their interaction with biological targets.Reduces the number of compounds needing physical synthesis and testing, saving time and resources. researchgate.netnih.gov
QSAR Modeling Uses machine learning to build models that predict the biological activity of a compound from its chemical structure.Enables the prediction of potency and other properties for newly designed analogs before synthesis. researchgate.netnih.gov
De Novo Design Generates novel molecular structures optimized for specific properties and targets.Creates innovative drug candidates that may not be discovered through traditional methods. researchgate.netspringernature.com
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.Helps to identify and eliminate candidates with poor pharmacokinetic profiles early in the discovery process. researchgate.net

Development of Novel High-Throughput Screening Assays for Target Validation

To efficiently test the vast number of newly synthesized analogs, the development of novel high-throughput screening (HTS) assays is essential. HTS allows for the rapid, automated testing of thousands of compounds to identify "hits" that interact with a specific biological target. acs.org

Future research will focus on creating more sophisticated and relevant screening platforms. This includes developing both biochemical assays, which test a compound's effect on an isolated protein, and cell-based assays, which assess its activity within a living cell. acs.org For RNA-targeting compounds, for example, new mass spectrometry-based HTS methods are being developed to detect covalent modifications. acs.org These advanced screening technologies are crucial for validating the targets of this compound analogs and for prioritizing the most promising candidates for further development.

Exploration of Multitargeting Approaches for Complex Diseases

Complex diseases like cancer and Alzheimer's often involve multiple biological pathways, making them difficult to treat with single-target drugs. nih.gov A growing area of research is the development of multitargeting agents—single compounds designed to interact with several targets simultaneously. nih.gov

The benzoxazole scaffold is an ideal starting point for designing such multitarget drugs due to its diverse biological activities. scite.ainih.gov For instance, in Alzheimer's disease research, benzoxazole derivatives are being explored for their ability to inhibit multiple enzymes involved in the disease's progression, such as acetylcholinesterase (AChE). nih.gov By rationally designing modifications to the this compound structure, it may be possible to create novel compounds that modulate multiple pathways, offering a more holistic and potentially more effective treatment for complex diseases.

Q & A

Q. What are the primary synthetic methodologies for N-(2-chlorophenyl)-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via I₂-mediated oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. Key steps include:

  • Reacting substituted isothiocyanates with aminophenols under reflux with solvents like ethanol or DMF.
  • Optimizing reaction time (typically 6–12 hours) and temperature (80–100°C) to achieve yields >70%.
  • Advantages of iodine include cost-effectiveness and reduced toxicity compared to HgO or hypervalent iodine reagents .
  • Example: Substituted benzoxazoles with electron-withdrawing groups (e.g., Cl) show higher yields due to enhanced electrophilicity .

Q. Which structural characterization techniques are critical for confirming the identity of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–N bond lengths ≈1.36–1.41 Å in benzoxazole rings) .
  • NMR spectroscopy : ¹H NMR shows distinct aromatic proton signals (δ 7.2–8.1 ppm) and NH peaks (δ 9.5–10.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–165 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 245) and fragmentation patterns validate molecular weight .

Q. How do substituents on the benzoxazole ring influence biological activity?

  • Electron-withdrawing groups (e.g., Cl at the 2-position) enhance antimicrobial and anticancer activity by increasing electrophilicity and binding affinity to target enzymes .
  • Substituent position matters: Para-substituted derivatives show lower activity than ortho-substituted analogs due to steric hindrance .

Advanced Questions

Q. How can researchers optimize reaction conditions to address low chemoselectivity in benzoxazole synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce selectivity. Ethanol balances rate and purity .
  • Catalyst screening : I₂ outperforms toxic reagents like HgO, with >90% desulfurization efficiency in optimized cases .
  • Temperature control : Lower temperatures (60–70°C) minimize side reactions (e.g., oxidation) but extend reaction times .

Q. What strategies resolve contradictions in crystallographic data for benzoxazole derivatives?

  • SHELXL refinement : Use anisotropic displacement parameters to model thermal motion accurately. For example, R-factors <0.05 indicate high data reliability .
  • ORTEP-III visualization : Identify outliers in bond angles (e.g., C–N–C angles deviating >5° from ideal values) and re-examine data collection parameters (e.g., resolution limits) .

Q. How can computational methods predict the pharmacological targets of this compound?

  • Pharmacophore modeling : Map electrostatic and hydrophobic features to β-secretase 1 (BACE1) for Alzheimer’s drug development. Chlorophenyl and benzoxazole moieties align with BACE1’s catalytic pockets .
  • Molecular dynamics simulations : Analyze binding stability over 100 ns trajectories. Hydrogen bonds between the NH group and Asp32/Asp228 residues indicate sustained inhibition .

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